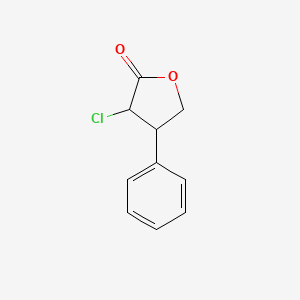
3-Chloro-4-phenyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chlorine atom at the third position and a phenyl group at the fourth position of the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-phenyloxolan-2-one can be achieved through several methods. One common approach involves the reaction of 4-phenyloxolan-2-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-phenyloxolan-2-one.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or primary amines (RNH₂) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of 4-phenyloxolan-2-one derivatives.
Oxidation: Formation of oxolane derivatives with ketone or carboxylic acid groups.
Reduction: Formation of 4-phenyloxolan-2-one.
Scientific Research Applications
3-Chloro-4-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-phenyloxolan-2-one involves its interaction with various molecular targets. The chlorine atom and the phenyl group contribute to its reactivity and ability to form stable intermediates. The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
4-Phenyloxolan-2-one: Lacks the chlorine atom at the third position.
3-Bromo-4-phenyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine.
3-Chloro-4-methyloxolan-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-Chloro-4-phenyloxolan-2-one is unique due to the presence of both a chlorine atom and a phenyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
73372-23-3 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-chloro-4-phenyloxolan-2-one |
InChI |
InChI=1S/C10H9ClO2/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
WVCICMPPHPXYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)O1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



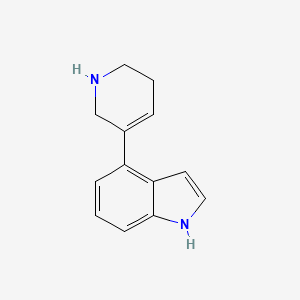

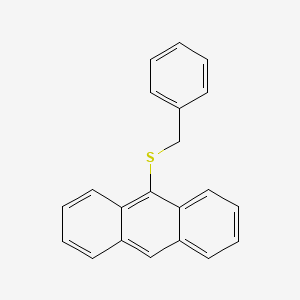
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
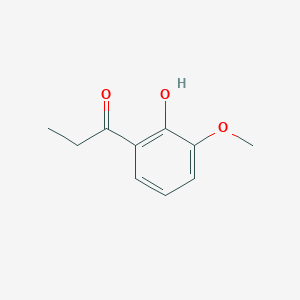
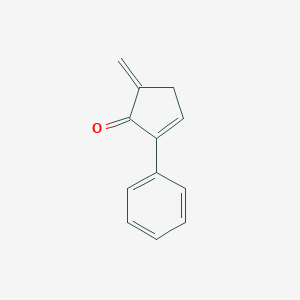

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)

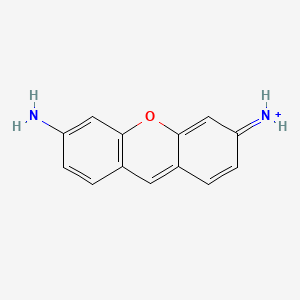
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

